molecular formula C20H15N3O B3059361 Benzamide, N-[4-(1H-benzimidazol-2-yl)phenyl]- CAS No. 98806-50-9

Benzamide, N-[4-(1H-benzimidazol-2-yl)phenyl]-

Cat. No.: B3059361
CAS No.: 98806-50-9
M. Wt: 313.4 g/mol
InChI Key: FBQLHSPREUMECT-UHFFFAOYSA-N
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Description

Benzamide, N-[4-(1H-benzimidazol-2-yl)phenyl]- is a compound that features a benzimidazole moiety attached to a benzamide structure. Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, anticancer, and antihypertensive properties . This compound is of significant interest in medicinal chemistry and various scientific research fields due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-[4-(1H-benzimidazol-2-yl)phenyl]- typically involves the condensation of 1,2-phenylenediamine with aldehydes, followed by further functionalization . One common method involves reacting 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde in DMSO to obtain 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde. This intermediate is then reacted with thiosemicarbazide in ethanol at reflux temperature to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-[4-(1H-benzimidazol-2-yl)phenyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while substitution reactions can introduce various functional groups onto the benzene ring .

Scientific Research Applications

Structure and Composition

  • IUPAC Name : N-[4-(1H-benzimidazol-2-yl)phenyl]benzamide
  • Molecular Formula : C20H15N3O
  • Molecular Weight : 315.36 g/mol

The compound's structure features a benzimidazole ring, which is known for its broad spectrum of biological activities, making it a focal point in medicinal chemistry.

Biological Activities

  • Antimicrobial Properties : Studies have indicated that derivatives of benzimidazole exhibit significant antimicrobial activity. Benzamide, N-[4-(1H-benzimidazol-2-yl)phenyl]- is being investigated for its efficacy against various pathogens.
  • Antiviral Effects : The compound has shown promise in antiviral applications, particularly in inhibiting viral replication mechanisms.
  • Anticancer Potential : Research suggests that this compound may inhibit enzymes like heparanase, which plays a role in cancer metastasis. In vitro studies have demonstrated its ability to reduce tumor cell proliferation.
  • Hypoglycemic Effects : As an allosteric activator of human glucokinase, Benzamide, N-[4-(1H-benzimidazol-2-yl)phenyl]- enhances glucose metabolism, indicating potential use in diabetes management.

Case Study 1: Anticancer Activity

A study published in PubMed evaluated a series of benzimidazole derivatives for their anticancer properties. Among these, Benzamide, N-[4-(1H-benzimidazol-2-yl)phenyl]- demonstrated significant inhibitory activity against heparanase with an IC50 value around 0.25 µM. This suggests its potential role in developing new cancer therapies targeting metastatic pathways .

Case Study 2: Hypoglycemic Effects

In another study focusing on metabolic disorders, researchers explored the effects of Benzamide, N-[4-(1H-benzimidazol-2-yl)phenyl]- on glucose metabolism in diabetic models. The compound showed a substantial reduction in blood glucose levels by enhancing glucokinase activity, indicating its therapeutic potential in diabetes management .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzamide, N-[4-(1H-benzimidazol-2-yl)phenyl]- is unique due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity. Its ability to act as an allosteric activator of glucokinase sets it apart from other benzimidazole derivatives .

Biological Activity

Benzamide, N-[4-(1H-benzimidazol-2-yl)phenyl]- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

Benzamide, N-[4-(1H-benzimidazol-2-yl)phenyl]- features a benzimidazole moiety attached to a benzamide structure. This specific configuration is crucial for its biological activity, particularly as it acts as an allosteric activator of human glucokinase (GK), an enzyme involved in glucose metabolism.

The primary mechanism of action for Benzamide, N-[4-(1H-benzimidazol-2-yl)phenyl]- involves its role as an allosteric activator of human glucokinase. This activation enhances the enzyme's activity within the glycolysis pathway, resulting in hypoglycemic effects. The compound's ability to modulate glucose levels suggests potential applications in diabetes management.

Biological Activities

Benzamide, N-[4-(1H-benzimidazol-2-yl)phenyl]- exhibits a range of biological activities:

  • Antimicrobial Activity : The compound has demonstrated effectiveness against various microbial strains, indicating potential as an antimicrobial agent.
  • Antiviral Activity : Research suggests possible antiviral properties that warrant further investigation.
  • Anticancer Activity : Studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines, highlighting its potential as a chemotherapeutic agent .
  • Antihypertensive Effects : Some studies indicate that it may also exhibit antihypertensive properties.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against multiple strains; specific mechanisms not fully elucidated
AntiviralPreliminary data suggest efficacy; requires more extensive studies
AnticancerInduces apoptosis in MCF cell lines; IC50 values range from 25.72 ± 3.95 μM
AntihypertensivePotential effects noted; further studies needed to confirm

Case Studies

  • Anticancer Research :
    • A study evaluated the effects of Benzamide derivatives on K562 cancer cells, revealing significant cytotoxicity and induction of apoptosis through caspase activation. The findings underscore the compound's potential in cancer therapy .
  • Antimicrobial Evaluation :
    • Various derivatives were tested against bacterial strains, showing promising results that suggest the need for further exploration into their mechanisms and applications .
  • Glucokinase Activation :
    • The compound's role as an allosteric activator was confirmed through biochemical assays that demonstrated enhanced glucokinase activity and subsequent hypoglycemic effects in vitro.

Properties

IUPAC Name

N-[4-(1H-benzimidazol-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O/c24-20(15-6-2-1-3-7-15)21-16-12-10-14(11-13-16)19-22-17-8-4-5-9-18(17)23-19/h1-13H,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBQLHSPREUMECT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10351454
Record name Benzamide, N-[4-(1H-benzimidazol-2-yl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10351454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98806-50-9
Record name Benzamide, N-[4-(1H-benzimidazol-2-yl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10351454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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